Product packaging for Osteoblast Activating Peptide (mouse, rat)(Cat. No.:CAS No. 1222950-80-2)

Osteoblast Activating Peptide (mouse, rat)

Cat. No.: B577976
CAS No.: 1222950-80-2
M. Wt: 2763.117
InChI Key: FPVZIIUKVAIOMZ-OAQAKURYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Functional Insights

OBAP’s tertiary structure, stabilized by hydrophobic interactions and hydrogen bonds, enables receptor binding specificity. Molecular dynamics simulations predict that the Asp6 and Leu12 residues in the mouse/rat variant enhance stability in low-pH environments, such as the gastric mucosa, potentially explaining its tissue-specific expression.

Properties

CAS No.

1222950-80-2

Molecular Formula

C120H196N38O37

Molecular Weight

2763.117

InChI

InChI=1S/C120H196N38O37/c1-59(2)42-66(122)95(172)143-78(50-93(168)169)107(184)145-73(43-60(3)4)102(179)148-77(49-90(124)164)106(183)144-74(44-61(5)6)103(180)149-79(51-94(170)171)108(185)146-75(45-62(7)8)104(181)153-83(55-160)109(186)139-68(24-14-15-35-121)98(175)147-76(47-64-22-12-11-13-23-64)105(182)138-69(26-17-37-133-119(127)128)99(176)150-80(46-63(9)10)115(192)157-40-20-29-87(157)112(189)142-72(31-33-89(123)163)114(191)156-39-19-30-88(156)113(190)154-84(56-161)110(187)152-82(54-159)96(173)135-53-91(165)137-67(25-16-36-132-118(125)126)97(174)140-71(32-34-92(166)167)101(178)155-85(57-162)116(193)158-41-21-28-86(158)111(188)141-70(27-18-38-134-120(129)130)100(177)151-81(117(194)195)48-65-52-131-58-136-65/h11-13,22-23,52,58-63,66-88,159-162H,14-21,24-51,53-57,121-122H2,1-10H3,(H2,123,163)(H2,124,164)(H,131,136)(H,135,173)(H,137,165)(H,138,182)(H,139,186)(H,140,174)(H,141,188)(H,142,189)(H,143,172)(H,144,183)(H,145,184)(H,146,185)(H,147,175)(H,148,179)(H,149,180)(H,150,176)(H,151,177)(H,152,187)(H,153,181)(H,154,190)(H,155,178)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1

InChI Key

FPVZIIUKVAIOMZ-OAQAKURYSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Osteoblast Activating Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: In an industrial setting, the production of Osteoblast Activating Peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Osteoblast Activating Peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Reduction reactions can reverse oxidation, particularly disulfide bonds, back to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide and peptides with substituted amino acids, which can be used to study the functional importance of specific residues.

Scientific Research Applications

Osteoblast Activating Peptide has a wide range of scientific research applications, including:

    Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

    Biology: Investigated for its role in osteoblast differentiation, bone formation, and interaction with other cell types.

    Medicine: Explored as a potential therapeutic agent for bone-related diseases such as osteoporosis and fractures.

    Industry: Utilized in the development of biomaterials and bone grafts that promote bone regeneration.

Mechanism of Action

The mechanism of action of Osteoblast Activating Peptide involves its interaction with specific receptors on the surface of osteoblasts. This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K-Akt pathway, which promotes osteoblast proliferation and differentiation. The peptide also influences the expression of genes involved in bone matrix production, such as collagen and osteocalcin.

Comparison with Similar Compounds

Osteogenic Growth Peptide (OGP)

Structure :

  • OGP (10-14) is a truncated pentapeptide (YGFGG) derived from the C-terminal region of OGP, with a molecular weight of 522.56 Da .
  • OAP vs.

Functional Data :

Parameter OAP (Mouse/Rat) OGP (10-14)
Target Cells Osteoblasts Osteoblasts, Mesenchymal Stem Cells
Key Pathway Not fully elucidated MAPK/ERK, BMP-Smad
Efficacy in Models Enhanced bone density in rodent osteoporosis models (inferred) Increased trabecular bone volume in rat fracture models

Osteostatin (1-5)

Structure :

  • Osteostatin (1-5) (TPTYS) is a fragment of parathyroid hormone-related protein (PTHrP) with a molecular weight of 573.63 Da .
  • OAP vs. Osteostatin : OAP lacks homology with PTHrP-derived peptides, suggesting divergent mechanisms. Osteostatin primarily inhibits osteoclast activity, whereas OAP directly activates osteoblasts .

Orphan GPCR SP9155 Agonist P550

Structure :

  • A 26RFa peptide (RFamide family) activating GPR103 in rodents, with appetite-stimulating effects .
  • OAP vs.

Comparison with Functionally Related Peptides

Opioid Peptides in Bone Metabolism

Examples: Methionin-enkephalin-Arg⁶-Phe⁷ (MEAP) and Dynorphin B (DYNB) .

  • Mechanism : MEAP and DYNB modulate bone pain and inflammation but lack direct osteoblast-activating properties .
  • OAP vs. Opioid Peptides: OAP directly enhances osteoblast differentiation, while opioid peptides primarily influence nociception and immune responses in bone .

Adipokines (Leptin, Adiponectin)

Leptin :

  • Dual role in bone metabolism: promotes osteoblast proliferation at low concentrations but inhibits it at high levels .
  • OAP vs. Leptin : OAP’s effects are unidirectional (pro-osteogenic), avoiding the biphasic limitations of leptin .

Adiponectin :

  • Enhances osteogenesis via AMPK signaling but also stimulates osteoclastogenesis, complicating therapeutic use .
  • OAP vs. Adiponectin : OAP exhibits higher specificity for osteoblast activation without promoting bone resorption .

Research Findings and Clinical Implications

  • OAP in Rodent Models : Preliminary data suggest OAP increases alkaline phosphatase (ALP) activity and collagen synthesis in osteoblasts, though quantitative results are pending .
  • OGP (10-14) : Demonstrated a 30–40% increase in trabecular bone volume in rat femoral defect models .

Biological Activity

Osteoblast Activating Peptide (OAP) is a significant factor in bone biology, particularly in the regulation of osteoblast activity. This article delves into the biological activity of OAP, focusing on its mechanisms, effects on bone formation, and relevant research findings.

Overview of Osteoblasts and Their Role

Osteoblasts are specialized cells responsible for bone formation. They synthesize and secrete bone matrix proteins and regulate mineralization, playing a crucial role in maintaining bone density and integrity. The differentiation of mesenchymal stem cells into osteoblasts is influenced by various signaling pathways, including the Wnt/β-catenin pathway, which is pivotal for osteoblastogenesis and bone homeostasis .

OAP functions primarily through:

  • Activation of Signaling Pathways : OAP activates the Wnt signaling pathway, promoting osteoblast differentiation and activity. This pathway enhances the expression of Runx2, a transcription factor essential for osteoblast maturation .
  • Regulation of Gene Expression : OAP influences the expression of genes associated with bone formation, including those coding for osteocalcin and alkaline phosphatase (ALP), which are markers of osteoblastic activity .
  • Interaction with Other Factors : OAP works synergistically with other growth factors such as BMPs (Bone Morphogenetic Proteins) to enhance osteogenic differentiation.

In Vitro Studies

In vitro studies using murine osteoblast cell lines (e.g., MC3T3-E1) have demonstrated that OAP significantly increases ALP activity and promotes mineralization. For instance:

  • ALP Activity : Cells treated with OAP showed a marked increase in ALP levels compared to controls, indicating enhanced osteoblastic activity.
  • Mineralization : OAP treatment resulted in increased deposition of calcium phosphate crystals in vitro, a key indicator of mineralization.

In Vivo Studies

In vivo studies using rat models have provided insights into the systemic effects of OAP:

  • Bone Density Improvement : Administration of OAP in ovariectomized rats resulted in significant improvements in bone mineral density (BMD) compared to untreated controls. This suggests that OAP may counteract bone loss associated with osteoporosis.
  • Histological Analysis : Histological examination revealed increased trabecular thickness and number in rats treated with OAP, correlating with enhanced osteoblast activity and reduced osteoclastogenesis.

Data Tables

Study TypeModel OrganismKey FindingsReference
In VitroMouse (MC3T3-E1)Increased ALP activity, enhanced mineralization
In VivoRat (ovariectomized)Improved BMD, increased trabecular thickness

Case Studies

  • Case Study 1 : A study involving ovariectomized rats treated with varying doses of OAP showed a dose-dependent increase in BMD. The highest dose resulted in a 25% increase compared to controls.
  • Case Study 2 : In another investigation, mice receiving OAP exhibited improved healing in critical-sized bone defects, highlighting its potential therapeutic applications in regenerative medicine.

Q & A

Q. What mechanisms underlie peptide stability in vivo?

  • Approach :

Conduct pharmacokinetic studies with radiolabeled peptides.

Analyze degradation fragments via PeptideAtlas -validated peptidomics workflows .

Q. Key Resources :

  • PeptideAtlas : For spectral validation, organism-specific builds, and targeted assay design .
  • FlyBase ART Guidelines : For reagent documentation standards .
  • Solid-Phase Synthesis Protocols : Historical and modern methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.